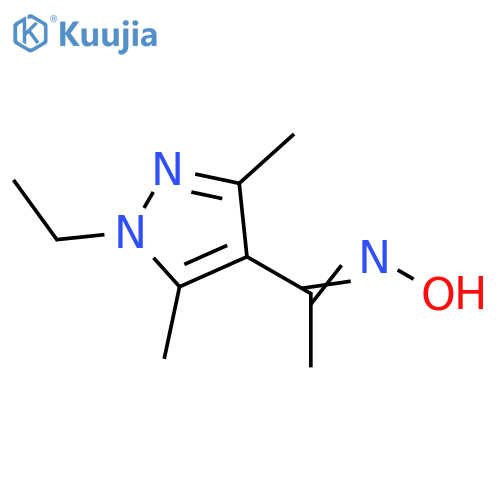

Cas no 943100-95-6 (N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine)

943100-95-6 structure

商品名:N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine

CAS番号:943100-95-6

MF:C9H15N3O

メガワット:181.234901666641

MDL:MFCD12966081

CID:5229599

PubChem ID:17028230

N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine 化学的及び物理的性質

名前と識別子

-

- (NE)-N-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine

- (1E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHANONE OXIME

- Ethanone, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-, oxime

- N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine

-

- MDL: MFCD12966081

- インチ: 1S/C9H15N3O/c1-5-12-8(4)9(6(2)10-12)7(3)11-13/h13H,5H2,1-4H3

- InChIKey: DRPULZMTBMAFNZ-UHFFFAOYSA-N

- ほほえんだ: C(=NO)(C1=C(C)N(CC)N=C1C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-250mg |

(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |

943100-95-6 | 95% | 250mg |

¥Șƽƕư | 2023-07-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-1g |

(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |

943100-95-6 | 95% | 1g |

¥ɂŗũƽ | 2023-07-25 | |

| Enamine | EN300-232557-2.5g |

N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |

943100-95-6 | 95% | 2.5g |

$558.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-2.5g |

(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |

943100-95-6 | 95% | 2.5g |

¥ŗũƕưƅ | 2023-07-25 | |

| Enamine | EN300-232557-1g |

N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |

943100-95-6 | 95% | 1g |

$284.0 | 2023-09-15 | |

| Enamine | EN300-232557-0.5g |

N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |

943100-95-6 | 95% | 0.5g |

$197.0 | 2024-06-19 | |

| Enamine | EN300-232557-10.0g |

N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |

943100-95-6 | 95% | 10.0g |

$1224.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-100mg |

(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |

943100-95-6 | 95% | 100mg |

¥ŗƅƕũ | 2023-07-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-50mg |

(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |

943100-95-6 | 95% | 50mg |

¥ŗƽźƅ | 2023-07-25 | |

| Enamine | EN300-232557-5.0g |

N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |

943100-95-6 | 95% | 5.0g |

$825.0 | 2024-06-19 |

N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

943100-95-6 (N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine) 関連製品

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量